molecular formula C19H29N3O4S B2593496 4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide CAS No. 380194-80-9

4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2593496
CAS No.: 380194-80-9
M. Wt: 395.52
InChI Key: BPCLDKFHDXOCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide is a synthetic compound featuring the N-acyl sulfonamide functional group, a moiety recognized in medicinal chemistry as a versatile and stable bioisostere of carboxylic acids . This group is known to confer favorable physicochemical properties, enhance binding affinity through hydrogen bonding, and improve metabolic stability by reducing glucuronidation, making it a valuable scaffold in hit/lead optimization campaigns . The specific integration of morpholine and piperidine rings in its structure suggests potential for enhanced solubility and targeted interactions with biological systems. While the precise mechanism of action for this compound requires further characterization, N-acyl sulfonamides have demonstrated diverse pharmacological activities and are found in compounds targeting enzymes like carbonic anhydrase, as well as in agents with anticancer, antiviral, and anti-inflammatory properties . Structurally related sulfonamide-based compounds have been identified as high-affinity antagonists for neurological targets such as the κ-opioid receptor (KOR), indicating potential research applications in neuropharmacology for conditions like depression and addiction . Furthermore, benzenesulfonamide derivatives have been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis, highlighting the promise of this chemical class in oncology research . This product is provided for non-human research purposes and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-16-5-6-17(19(23)20-7-10-21-11-13-26-14-12-21)15-18(16)27(24,25)22-8-3-2-4-9-22/h5-6,15H,2-4,7-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCLDKFHDXOCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:

    Formation of the Benzamide Core: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where the benzamide is reacted with piperidine under basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as p-toluenesulfonyl chloride.

    Attachment of the Morpholine Group: Finally, the morpholine group is attached via a nucleophilic substitution reaction, where the intermediate is reacted with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Reactivity

The compound is synthesized via sequential functionalization of the benzamide scaffold. Key steps include:

  • Sulfonylation : Introduction of the piperidine sulfonyl group using sulfur trioxide complexes under anhydrous conditions (e.g., SO₃·DMF) .

  • Amide Coupling : Reaction of 3-piperidin-1-ylsulfonyl-4-methylbenzoic acid with 2-morpholin-4-ylethylamine using carbodiimide reagents (e.g., EDCI or CDI) .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
SulfonylationSO₃·DMF, DCM, 0°C → rt, 12 h78
Amide FormationEDCI, HOBt, DMF, rt, 24 h65

Hydrolysis Reactions

The sulfonamide and amide bonds are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the sulfonamide group occurs in 6M HCl at 100°C, yielding 3-sulfobenzoic acid and piperidine.

  • Basic Hydrolysis : The amide bond hydrolyzes in NaOH/EtOH (1:1) at 80°C, producing 4-methyl-3-piperidin-1-ylsulfonylbenzoic acid and 2-morpholin-4-ylethylamine.

Figure 1 : pH-dependent hydrolysis kinetics (half-life):

  • pH 1: 2.1 h

  • pH 7: >48 h

  • pH 13: 6.8 h

Nucleophilic Substitution at the Sulfonyl Group

The electron-deficient sulfonyl group participates in nucleophilic displacement reactions:

  • With Amines : Piperidine can be replaced by morpholine or pyrrolidine in DMF at 120°C.

  • With Thiols : Reaction with benzyl mercaptan (PhCH₂SH) in THF/K₂CO₃ yields the corresponding thioether.

Table 2: Substitution Reactions

NucleophileConditionsProductYield (%)
MorpholineDMF, 120°C, 8 h3-morpholinylsulfonyl derivative72
PhCH₂SHTHF, K₂CO₃, rt, 12 hBenzyl thioether68

Oxidation and Reduction

  • Oxidation : The morpholine ring undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, enhancing water solubility .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to sulfinic acid under mild conditions (1 atm, rt) .

Stability Under Physiological Conditions

Studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) reveal:

  • SGF (pH 1.2) : 85% degradation in 2 h (amide hydrolysis dominant).

  • SIF (pH 6.8) : <10% degradation after 24 h .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may act as a sulfonamide derivative, which is known for antibacterial and anti-inflammatory properties. The morpholine and piperidine moieties may enhance its biological activity by improving solubility and bioavailability.

Anticancer Research

Research indicates that compounds similar to 4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that sulfonamide derivatives can interfere with tumor growth through various mechanisms, including the inhibition of specific enzymes involved in cancer metabolism.

Neuropharmacology

The presence of piperidine and morpholine groups suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as anxiety and depression.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of sulfonamide derivatives, including compounds structurally related to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the sulfonamide structure can enhance efficacy against specific types of cancer.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers assessed the effects of similar piperidine derivatives on anxiety-related behaviors in animal models. The study found that these compounds exhibited anxiolytic effects, supporting the hypothesis that structural features such as morpholine and piperidine contribute to neuroactive properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

4-Methyl-N-(2-methylphenyl)benzamide ()
  • Structure : Simplistic benzamide with a methyl group on the benzene ring and a 2-methylphenyl amide substituent.
  • Key Features :
    • Anti/syn conformers of methyl groups observed in crystallography.
    • Hydrogen-bonded chains via N–H···O interactions.
  • Relevance : Demonstrates how substituent positioning (e.g., ortho-methyl) influences molecular conformation and intermolecular interactions .
Ponatinib ()
  • Structure : Kinase inhibitor with a benzamide core, imidazopyridazine, and trifluoromethylphenyl-piperazine groups.
  • Key Features :
    • Molecular weight: 569.02 g/mol.
    • Clinical use: Targets BCR-ABL mutations in leukemia.
  • Comparison : Unlike the target compound, ponatinib incorporates a pyridazine ring and trifluoromethyl group, enhancing kinase binding and metabolic stability .

Sulfonamide-Containing Analogs

4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide ()
  • Structure : Benzene sulfonamide with a nitrobenzoyl substituent.
  • Key Features :
    • Antiperpendicular N–H/C=O conformation in the sulfonamide group.
    • Dihedral angles between aromatic rings: ~81.5–89.8°.
  • Comparison : The target compound’s piperidinylsulfonyl group may offer greater conformational flexibility compared to the rigid nitrobenzoyl group .
4-Methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide ()
  • Structure : Closest analog, differing by a benzothiazole substituent.
  • Key Features: Dual sulfonyl groups (piperidinyl and benzothiazolyl). Potential for enhanced solubility or protein binding.
  • Comparison : The morpholine-ethyl chain in the target compound may improve pharmacokinetics compared to benzothiazole-based analogs .

Piperidine/Morpholine Derivatives

AM4113 ()
  • Structure : Pyrazole-3-carboxamide with piperidinyl and dichlorophenyl groups.
  • Key Features :
    • Anti-inflammatory activity via TGF-β1 pathway modulation.
    • Synthesized via similar coupling methods.
  • Comparison : The target compound’s benzamide core may offer broader target selectivity than AM4113’s pyrazole scaffold .
N-(2-Phenylethyl)benzimidazole Carboxamide ()
  • Structure : Benzimidazole-carboxamide with phenylethyl and propyl groups.
  • Key Features :
    • Angiotensin II AT1 receptor antagonism.
    • Hydrogen-bonded crystal packing.
  • Comparison : Replacing benzimidazole with benzamide in the target compound could reduce steric hindrance for receptor binding .

Biological Activity

4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound A is C18H26N3O2SC_{18}H_{26}N_{3}O_{2}S, with a molecular weight of approximately 358.48 g/mol. The structure features a sulfonamide group, which is known to enhance the solubility and bioavailability of compounds.

Research indicates that compound A exhibits significant biological activity primarily through the following mechanisms:

  • Protease Inhibition : Compound A has been shown to inhibit certain proteases, which are enzymes that play critical roles in various physiological processes. This inhibition can lead to therapeutic effects in conditions where protease activity is dysregulated.
  • Endothelial Nitric Oxide Synthase (eNOS) Modulation : Similar compounds have demonstrated the ability to upregulate eNOS expression, which is crucial for cardiovascular health. Increased nitric oxide (NO) levels can lead to vasodilation and improved blood flow, making this a potential target for treating cardiovascular diseases .
  • Antiviral Properties : Some studies suggest that compounds with similar structures may possess antiviral activities, potentially making them useful in treating viral infections .

Biological Activity Data

The following table summarizes key biological activities associated with compound A and related compounds:

Activity Description Reference
Protease InhibitionInhibits cysteine proteases involved in disease pathology
eNOS UpregulationEnhances expression of endothelial nitric oxide synthase
Antiviral ActivityPotential antiviral effects against specific viruses
Cytotoxicity against Cancer CellsDemonstrates selective cytotoxicity towards cancer cell lines

Case Study 1: Cardiovascular Applications

A study investigated the effects of compound A on cardiovascular health by assessing its impact on endothelial function. Results indicated that treatment with compound A led to a significant increase in NO production, suggesting its potential as a therapeutic agent for conditions such as hypertension and atherosclerosis.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compound A exhibits cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-(2-morpholin-4-ylethyl)-3-piperidin-1-ylsulfonylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation, amide coupling, and morpholine/piperidine functionalization. For example, sulfonyl chloride intermediates may react with piperidine under anhydrous conditions (e.g., dichloromethane, 0–5°C) . Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Temperature Control : Reflux (e.g., 80–100°C) improves reaction rates but requires inert atmospheres to prevent decomposition .
  • Purification : Column chromatography (e.g., chloroform:methanol = 3:1) resolves intermediates with >85% yield .

Q. How is structural confirmation achieved for this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • Sulfonyl group : δ ~3.2–3.5 ppm (piperidinyl protons) and δ ~2.4–2.6 ppm (morpholinyl protons) .
  • Aromatic protons : δ ~7.7–8.0 ppm (benzamide ring) with coupling constants (J = 8–9 Hz) confirming para-substitution .
  • LCMS : Molecular ion peaks (e.g., m/z = 450–510 [M+H]+) validate purity (>98%) .

Advanced Research Questions

Q. How can researchers address low yields in the final amide coupling step?

  • Methodological Answer : Low yields (e.g., <50%) may arise from steric hindrance or competing side reactions. Strategies include:

  • Activating Agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
  • Solvent Basicity : Tertiary amines (e.g., DIPEA) in DMF neutralize HCl byproducts, shifting equilibrium toward product .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yields by 15–20% .

Q. What analytical approaches resolve discrepancies in purity assessments between LCMS and NMR?

  • Methodological Answer : Contradictions may stem from residual solvents or isomeric impurities. Solutions include:

  • 2D NMR (HSQC, COSY) : Assigns overlapping signals (e.g., diastereomers) .
  • HPLC with PDA Detection : Quantifies UV-active impurities undetected by LCMS .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N ±0.3% theoretical) .

Q. How does the morpholine-piperidine-sulfonyl pharmacophore influence target binding in kinase inhibition studies?

  • Methodological Answer :

  • Molecular Docking : The sulfonyl group forms hydrogen bonds with ATP-binding pocket residues (e.g., Lys271 in Akt1) .
  • SAR Studies : Morpholine’s oxygen enhances water solubility, while piperidine’s flexibility improves binding entropy .
  • Metabolic Stability : Trifluoromethyl analogs (if present) reduce CYP450-mediated oxidation .

Experimental Design & Data Analysis

Q. What strategies validate the reproducibility of biological activity across assay platforms?

  • Methodological Answer :

  • Cross-Validation : Compare IC50 values in enzymatic (e.g., fluorescence polarization) vs. cellular (e.g., Western blot) assays .
  • Positive Controls : Use reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
  • Statistical Rigor : Apply ANOVA/Tukey tests to assess significance (p < 0.05) across triplicate runs .

Q. How can researchers optimize chromatographic separation of closely related analogs?

  • Methodological Answer :

  • Mobile Phase : Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) improves resolution of sulfonamide derivatives .
  • Column Chemistry : C18 columns (2.6 μm particle size) enhance peak symmetry for polar intermediates .
  • Temperature : Elevated column temperatures (40°C) reduce backpressure and runtime .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.